Lipoxin A4 methyl ester
Overview
Description
Lipoxin A4 methyl ester is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Mechanism of Action
Target of Action
Lipoxin A4 Methyl Ester (LXA4 ME) primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a crucial role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation . This compound also modulates the levels of transcription factors such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Mode of Action
LXA4 ME interacts with its targets to exert immunomodulatory effects. It regulates the expression of many inflammatory genes by modulating the levels of various transcription factors . This interaction results in changes in the behavior of immune cells, promoting the clearance of apoptotic neutrophils, and helping to dampen inflammation and promote tissue repair .
Biochemical Pathways
LXA4 ME affects several biochemical pathways. It inhibits the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response. In cases of chronic cerebral hypoperfusion, LXA4 ME treatment leads to the phosphorylation of MAPK1/3 (Thr202/Tyr204) and NRF2 .
Pharmacokinetics
It is known that it is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . This may be involved in transcellular metabolism .
Result of Action
The action of LXA4 ME results in a variety of molecular and cellular effects. It reduces inflammatory stimuli, indicating an anti-inflammatory response . In the hippocampus of chronic cerebral hypoperfusion, LXA4 ME treatment exerts beneficial effects on cognitive impairment through the upregulation of BAX and NQO1 and inhibition of BCL2 and cleaved CASP3 .
Biochemical Analysis
Biochemical Properties
Lipoxin A4 Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multiple steps, including the use of chiral pool starting materials and selective reactions to ensure the correct stereochemistry. One common method involves the use of E-selective Wittig olefination, followed by various protection and deprotection steps to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Lipoxin A4 methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can result in a fully saturated compound.
Scientific Research Applications
Lipoxin A4 methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential role in biological processes, such as inflammation resolution.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory treatments.
Comparison with Similar Compounds
Similar Compounds
Methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoate: An analogue with a fluorophenoxy group, used for similar applications but with different properties.
Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6-dihydroxy-15-(hydroxymethyl)icosa-7,9,11,13-tetraenoate: A related compound with an additional hydroxymethyl group.
Uniqueness
Lipoxin A4 methyl ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds
Properties
IUPAC Name |
methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCKDCSZPRQJP-QDCMSWGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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